molecular formula C8H4F3N3O2 B1457404 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 73221-22-4

6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B1457404
CAS RN: 73221-22-4
M. Wt: 231.13 g/mol
InChI Key: CEDZYRGNBJSMSY-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and efficient protocol enables the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene in yields up to 86% .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a pyridine ring fused with an imidazole ring . The specific structure of “6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine” would include a nitro group at the 6-position and a trifluoromethyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions. For instance, a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo[1,2-a]pyridines tolerates a wide range of functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific imidazo[1,2-a]pyridine compound would depend on its substituents. For instance, 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a molecular weight of 275.14 and a melting point of 172°C .

Scientific Research Applications

Anticancer Agents via PI3Kα Inhibition

The compound has been utilized in the design and synthesis of quinazoline derivatives that act as anticancer agents. These derivatives target the PI3Kα signaling pathway, which is often associated with tumorigenesis and poor prognosis. The inhibition of PI3Kα can induce cell cycle arrest and apoptosis in cancer cells, making it a promising approach for cancer therapy .

Solvent- and Catalyst-Free Synthesis

This compound is involved in the development of environmentally friendly synthesis methods. A solvent- and catalyst-free synthesis under microwave irradiation has been reported, which is a cleaner, high-yielding, and more efficient method compared to traditional approaches. This technique is particularly valuable considering the environmental and economic aspects of chemical synthesis .

Material Science Applications

Due to its structural characteristics, imidazo[1,2-a]pyridine derivatives are recognized as “drug prejudice” scaffolds and are also useful in material science. Their unique properties can be harnessed in the development of new materials with potential applications in various industries .

Antituberculosis Agents

Recent developments have shown that imidazo[1,2-a]pyridine analogues can serve as potent antituberculosis agents. For instance, certain derivatives have demonstrated significant reduction in bacterial load in acute TB mouse models, indicating their potential as effective treatments against tuberculosis .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a specific imidazo[1,2-a]pyridine compound would depend on its specific structure and properties. For example, 6-(Trifluoromethyl)imidazo[1,2-a]pyridine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 .

Future Directions

The future directions for research on imidazo[1,2-a]pyridines are likely to involve further exploration of their medicinal chemistry applications, given their wide range of bioactivity . Further optimization of their synthesis methods may also be a focus of future research .

properties

IUPAC Name

6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)6-4-13-3-5(14(15)16)1-2-7(13)12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDZYRGNBJSMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901231108
Record name 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73221-22-4
Record name 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73221-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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